2-(2,4-Dichloro-phenoxy)-propylamine
Description
2-(2,4-Dichloro-phenoxy)-propylamine (molecular formula: C₉H₁₀Cl₂NO) is an organochlorine compound featuring a propylamine backbone linked to a 2,4-dichlorophenoxy group. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~2.5–3.0) and a molecular weight of 234.1 g/mol. The compound is listed under synonyms such as AGN-PC-05CAYT and CTK6B0834, with applications in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6H,5,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXYTCDXYHJICY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-phenoxy)-propylamine typically involves the reaction of 2,4-dichlorophenol with propylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction. The process can be summarized as follows:
Step 1: 2,4-Dichlorophenol reacts with propylene oxide in the presence of a base to form 2-(2,4-Dichloro-phenoxy)-propanol.
Step 2: The intermediate 2-(2,4-Dichloro-phenoxy)-propanol is then reacted with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-phenoxy)-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
2-(2,4-Dichloro-phenoxy)-propylamine has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications, including its role as a herbicide.
Industry: Used in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-phenoxy)-propylamine involves its interaction with plant hormones, particularly auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and signaling pathways that regulate plant growth.
Comparison with Similar Compounds
2-(4-Fluorophenoxy)-propylamine Hydrochloride
- Structure: Features a fluorine atom at the para position of the phenoxy group instead of chlorine.
- Molecular weight: 219.7 g/mol (vs. 234.1 g/mol for the dichloro analog). Applications: Used in medicinal chemistry for its milder halogen effects and reduced steric hindrance .
N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine
- Structure: Contains three chlorine atoms on the phenoxy ring and an ethyl linker instead of propyl.
- Ethyl linker reduces molecular flexibility compared to the propyl chain, possibly affecting interactions with enzymes or receptors. Applications: Explored in pesticide formulations due to enhanced stability .
2-(1-Adamantyloxy)propylamine Hydrochloride
- Structure: Substitutes the dichlorophenoxy group with a bulky adamantyl moiety.
- Key Differences :
2-Phenyl-1-propanamine Hydrochloride
- Structure: Replaces the phenoxy group with a phenyl ring.
- Key Differences: Absence of oxygen in the linker reduces hydrogen-bonding capacity, altering solubility (water solubility <1 mg/mL vs. ~10 mg/mL for phenoxy analogs). Molecular weight: 185.7 g/mol (simpler structure). Applications: Intermediate in synthesizing antidepressants and stimulants .
Data Table: Structural and Functional Comparison
Research Findings and Mechanistic Insights
- Steric vs. Lipophilic Trade-offs : Bulky groups like adamantyl improve membrane penetration but may hinder target engagement, while smaller halogens (e.g., fluorine) balance reactivity and solubility .
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